ジチオランカルボン酸

ジチオランカルボン酸は、ジチオラン環を有するカルボン酸誘導体であり、その構造に特徴的な二つの硫黄原子が持つ電子供与性と立体障害性により、高い反応性と安定性を示す。この化合物は、有機合成において中間体として有用であり、特に求核反応や配位化学における特異な挙動が注目される。また、熱的・化学的安定性に優れ、精密な反応条件での使用が可能である。その特異な電子状態は、触媒反応や生体分子との相互作用においても重要な役割を果たす可能性がある。専門的な分野での応用が期待されるが、具体的な製品情報については尚学習中であるため、詳細は別途確認が必要である。

関連文献

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

2. Book reviews

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

推奨される供給者

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

-

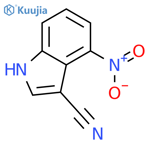

3-cyano-4-nitroindole Cas No: 4770-00-7

3-cyano-4-nitroindole Cas No: 4770-00-7 -

-